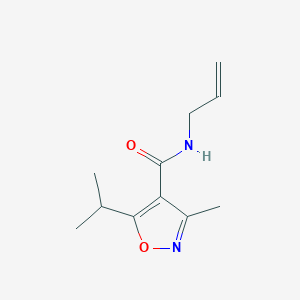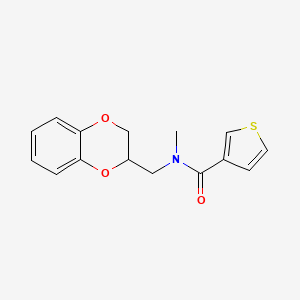
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 by N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide can lead to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of GSK-3, which can lead to the activation of various signaling pathways. It can also induce apoptosis and inhibit the growth of cancer cells. Additionally, this compound can improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide in lab experiments is its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, this compound has been shown to have a high degree of selectivity for GSK-3, which can reduce the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide. One of the major areas of research is its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications. Future research can also focus on the development of more potent and selective GSK-3 inhibitors based on the structure of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide involves several steps. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with methyl isothiocyanate to form N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiourea. The second step involves the reaction of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiourea with 3-bromo-thiophene-2-carboxylic acid to form N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its potential use in treating cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in treating Alzheimer's disease, as it can inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been studied for its potential use in treating diabetes, as it can improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-16(15(17)11-6-7-20-10-11)8-12-9-18-13-4-2-3-5-14(13)19-12/h2-7,10,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSMDYCVRUSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
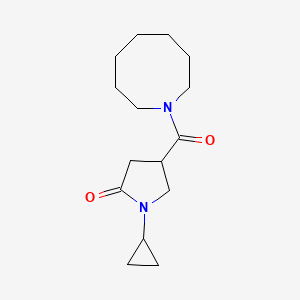
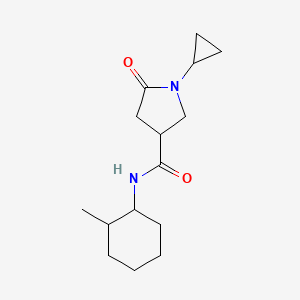

![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)
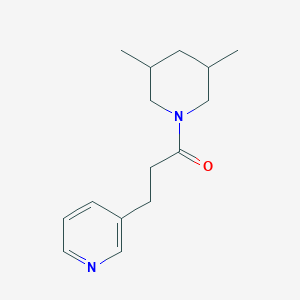
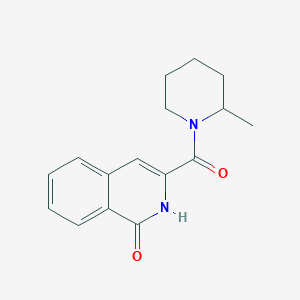
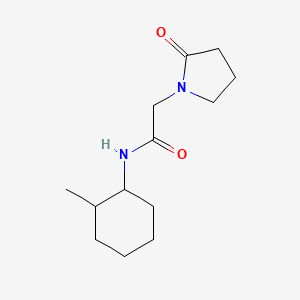

![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)
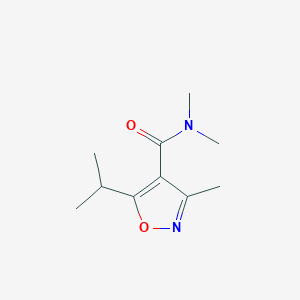
![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)
